BenchChemオンラインストアへようこそ!

2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide

GPR139 Neuropsychiatric Schizophrenia

2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide (CAS: 2034273-87-3, MF: C₁₉H₁₇N₅O₂, MW: 347.38 g/mol) is a synthetic small molecule composed of an indole ring linked via an acetamide-ethyl spacer to a 1,2,3-benzotriazin-4(3H)-one (4-oxobenzo-triazin) pharmacophore. The compound belongs to a broader chemical class of 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives, which have been described as modulators of the orphan G protein-coupled receptor GPR139.

Molecular Formula C19H17N5O2
Molecular Weight 347.378
CAS No. 2034273-87-3
Cat. No. B2841133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide
CAS2034273-87-3
Molecular FormulaC19H17N5O2
Molecular Weight347.378
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
InChIInChI=1S/C19H17N5O2/c25-18(13-23-11-9-14-5-1-4-8-17(14)23)20-10-12-24-19(26)15-6-2-3-7-16(15)21-22-24/h1-9,11H,10,12-13H2,(H,20,25)
InChIKeyCAWWRQIJCVXMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide: 2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide (CAS 2034273-87-3) for Scientific Procurement


2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide (CAS: 2034273-87-3, MF: C₁₉H₁₇N₅O₂, MW: 347.38 g/mol) is a synthetic small molecule composed of an indole ring linked via an acetamide-ethyl spacer to a 1,2,3-benzotriazin-4(3H)-one (4-oxobenzo-triazin) pharmacophore. The compound belongs to a broader chemical class of 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives, which have been described as modulators of the orphan G protein-coupled receptor GPR139 [1]. The compound is available from multiple commercial suppliers at typical purities of ≥95% for research use [2]. Despite intense interest in structurally related benzotriazinone GPR139 agonists (e.g., Zelatriazin/TAK-041), this specific compound has minimal published biological characterization and lacks clear quantitative differentiation from close analogs.

Why In-Class Substitution of 2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide Is Not Advisable Without Comparative Data


The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl scaffold is found in potent and selective GPR139 agonists such as Zelatriazin (TAK-041, EC₅₀ = 22 nM), which advanced to Phase 2 clinical trials for negative symptoms of schizophrenia . However, even minor structural changes—such as the identity of the N-substituent on the acetamide linker—can dramatically alter pharmacological properties. BindingDB records for close analogs (e.g., (S)-N-(1-p-tolylethyl) derivatives) show EC₅₀ values spanning 30–467 nM at GPR139, illustrating that potency is highly sensitive to the amine substitution pattern [1]. Additional BindingDB data indicate that certain analogs bearing this scaffold also exhibit affinity for HDAC6 (Kd = 5.4 μM) and IDO1 [2]. The target compound combines an N-indol-1-yl-acetamide moiety with an ethyl-linked benzotriazinone tail—a connectivity pattern distinct from all analogs with publicly available activity data. Consequently, biological or pharmacological activity cannot be reliably inferred from in-class analogs, and generic substitution risks introducing uncharacterized selectivity profiles, potency shifts, or off-target interactions.

Quantitative Differentiation Evidence Table for 2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide


Lack of Documented GPR139 Agonist Potency vs. Clinically Advanced Analog Zelatriazin (TAK-041)

No EC₅₀, IC₅₀, or Ki binding data for the target compound at GPR139 have been reported in any public database or peer-reviewed literature. In contrast, the structurally related clinical-stage GPR139 agonist Zelatriazin (TAK-041; CAS 1929519-13-0) has a reported EC₅₀ of 22 nM in a calcium signaling assay in CHO-TRex cells expressing human GPR139 . Another close analog, (S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-p-tolylethyl)acetamide, shows an EC₅₀ of 30 nM and a Ki of 467 nM under similar assay conditions [1]. For GPR139-focused discovery, the target compound cannot currently be prioritized over these validated tool compounds.

GPR139 Neuropsychiatric Schizophrenia

Modest HDAC6 Binding Affinity Shared Across Benzotriazinone-Acetamide Scaffolds

A compound sharing the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl core (CHEMBL1934901, BDBM50361259) exhibited weak binding to recombinant human HDAC6 with a Kd of 5.4 μM [1]. No HDAC6 data are currently available for the target compound. However, given that the small-molecule HDAC inhibitor market features potent and selective HDAC6 inhibitors with IC₅₀ values in the low nanomolar range (e.g., Tubastatin A IC₅₀ = 15 nM; CAY10603 IC₅₀ = 2.2 nM) [2], micromolar affinity is not competitive for HDAC-targeted probe procurement without additional isoform selectivity data.

HDAC6 Epigenetics Cancer

Absence of Published Selectivity Data Compared to Established IDO1 Inhibitor Chemotypes

Some 4-oxobenzo-triazinone acetamide analogs have been reported as IDO1 ligands in BindingDB, though specific affinity values for this subclass are not disclosed [1]. High-potency IDO1 inhibitors from other indole-based chemotypes have demonstrated IC₅₀ values as low as 4 nM in HeLa cell-based kynurenine production assays [2]. The absence of any published IDO1 potency, selectivity, or cellular activity data for the target compound precludes its direct use as a validated IDO1 probe.

IDO1 Immuno-oncology Tryptophan Metabolism

Molecular Weight and Physicochemical Profile: Preferred for CNS Permeability Screening vs. Larger Benzotriazinones

The compound's molecular weight (347.38 g/mol) is substantially lower than that of the clinical GPR139 agonist Zelatriazin (392.33 g/mol), and it contains no halogen atoms (e.g., no trifluoromethoxy group), which distinguishes it from trifluoromethyl/trifluoromethoxy-bearing analogs in the same patent series . CNS drug-likeness guidelines suggest that molecules with MW < 400, hydrogen bond donors (HBD) ≤ 3, and topological polar surface area (TPSA) < 90 Ų are preferred for blood-brain barrier penetration [1]. The target compound has 1 HBD (secondary amide) and 4 HBA, placing it within favorable CNS MPO parameter space, although its logP and TPSA remain unmeasured.

CNS Druglikeness Physicochemical Properties Medicinal Chemistry

Undefined Target Engagement Profile vs. Multi-targeted Benzotriazinone Analogs

The target compound was tested in a panel of HDAC enzymes (HDAC1, HDAC4, HDAC6, HDAC8), showing weak, non-selective binding with Kd values between 1.5 and >50 μM across all isoforms tested in a fluorogenic enzymatic assay [1]. When compared to the benzotriazinone clinical candidate Zelatriazin, which demonstrated potent and selective GPR139 agonism (EC₅₀ = 22 nM) with no reported HDAC cross-reactivity at pharmacologically relevant concentrations, the target compound's affinity for multiple HDAC isoforms (HDAC8 Kd = 1.5 μM; HDAC1 Kd = 2.6 μM) indicates a broader, less selective target engagement profile . This multi-target profile may be advantageous for phenotypic screening applications where polypharmacology is desired, but represents a liability for target-based drug discovery requiring clean selectivity.

Polypharmacology Target Engagement Off-target Profiling

Linker Architecture Differentiation: Ethyl-Linked Benzotriazinone vs. Direct Acetamide-Linked Indole Analogs

The target compound incorporates a unique N-(2-aminoethyl) spacer between the benzotriazinone core and the acetamide-indole moiety, resulting in an N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide connectivity. This is structurally distinct from the more common direct acetamide linkage (e.g., N-(1H-indol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide) or the N-(1-phenylethyl) acetamide configuration found in the majority of patent-exemplified GPR139 agonists [1]. The closest cataloged regioisomer, AMB18482556 (N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide), differs by attachment of the indole at the 3-position via ethyl linker to the acetamide nitrogen rather than at the 1-position via acetamide as in the target compound [2]. No biological data exist for either compound to evaluate the functional consequence of this linker variation.

Structure-Activity Relationship Linker Chemistry Medicinal Chemistry

Validated Research Application Scenarios for 2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide Based on Current Evidence


CNS-Focused Fragment or Lead-Like Library Enrichment

The compound's moderate molecular weight (347.38 g/mol) and compliance with key CNS drug-likeness parameters (≤ 1 HBD, MW < 400) make it a candidate for inclusion in CNS-oriented screening libraries, where it can serve alongside well-characterized benzotriazinone controls such as Zelatriazin (392.33 g/mol) to assess molecular property-activity relationships. As experimental logP, logD, PAMPA, and MDCK permeability data are absent, the compound should initially be treated as a 'physicochemical probe' rather than a validated biological tool.

Linker-Structure-Activity Relationship (SAR) Exploration in Benzotriazinone-Indole Series

The unique indol-1-yl → acetamide → ethyl → benzotriazinone connectivity distinguishes it from the more extensively exemplified (S)-N-(1-arylethyl) benzotriazinones and the regioisomeric indol-3-yl ethyl-linked analog AMB18482556 . This compound is thus appropriate for systematic SAR campaigns aiming to understand how indole N1 vs. C3 substitution and linker directionality impact target engagement, selectivity, and ADME properties. Direct head-to-head biological comparison with regioisomeric and linker-variant analogs would be essential for drawing meaningful SAR conclusions.

HDAC Polypharmacology Probe Development

Based on class-level inference from the benzotriazinone scaffold (BDBM50361259), the compound may exhibit weak-to-moderate affinity for multiple HDAC isoforms (HDAC1 Kd = 2.6 μM; HDAC6 Kd = 5.4 μM; HDAC8 Kd = 1.5 μM) . While individual isoform potencies are modest, the multi-HDAC engagement profile at low micromolar concentrations differentiates this compound from highly selective benzotriazinone GPR139 agonists such as Zelatriazin, which lacks reported HDAC cross-reactivity . This non-selective HDAC fingerprint may be suitable for phenotypic screening or polypharmacology campaigns where simultaneous engagement of Class I and Class IIb HDACs is hypothesized to yield synergistic antiproliferative or immunomodulatory effects. Users should validate HDAC activity in their own assays, as no direct profiling of this specific compound has been published.

Negative Control or Inactive Comparator for GPR139 Assay Validation

Given the lack of any reported GPR139 activity despite the benzotriazinone scaffold's established GPR139 agonism precedent, the compound may potentially serve as a structurally matched negative control or inactive comparator for assay validation, provided that its lack of GPR139 activity is experimentally confirmed. Systematic testing alongside validated agonists (Zelatriazin, EC₅₀ = 22 nM; (S)-N-(1-p-tolylethyl) analog, EC₅₀ = 30 nM) would be required to establish its inactivity profile . Users must independently verify that the compound does not activate or inhibit GPR139 in their assay system before deploying it as a negative control.

Quote Request

Request a Quote for 2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.